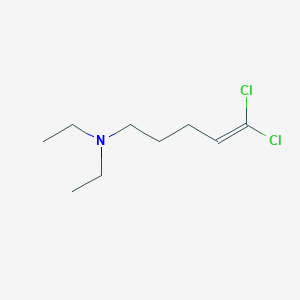
Hexadecyl 2-chloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 2-chloropropanoate, also known as 2-chloropropionic acid hexadecyl ester, is an organic compound with the molecular formula C19H37ClO2. It is a derivative of 2-chloropropanoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexadecyl group. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-chloropropanoic acid and hexadecanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution: Products include hexadecyl 2-hydroxypropanoate, hexadecyl 2-aminopropanoate, and hexadecyl 2-thiopropanoate.
Reduction: The major product is hexadecyl 2-chloropropanol.
Hydrolysis: The products are 2-chloropropanoic acid and hexadecanol.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of hexadecyl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, where the chlorine atom is replaced by nucleophiles in biological systems. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 2-chloropropanoate can be compared with other similar compounds such as:
Hexadecyl 2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Hexadecyl 2-aminopropanoate: Contains an amino group instead of a chlorine atom.
Hexadecyl 2-thiopropanoate: Contains a thiol group instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
86711-81-1 |
|---|---|
Molekularformel |
C19H37ClO2 |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
hexadecyl 2-chloropropanoate |
InChI |
InChI=1S/C19H37ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18H,3-17H2,1-2H3 |
InChI-Schlüssel |
UHVQFSUSOVXCEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)

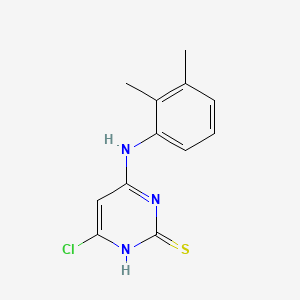

![5-(Pentyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14396792.png)
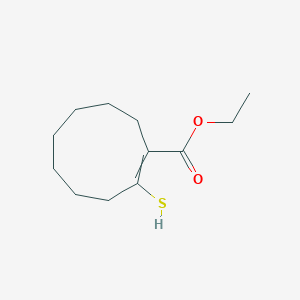
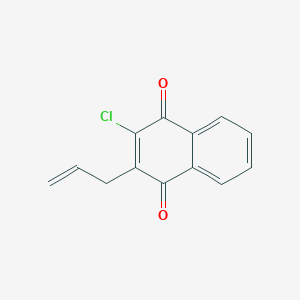
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
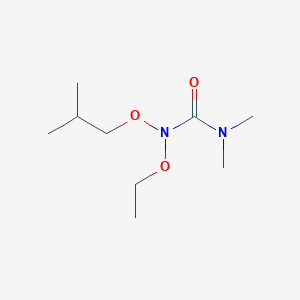


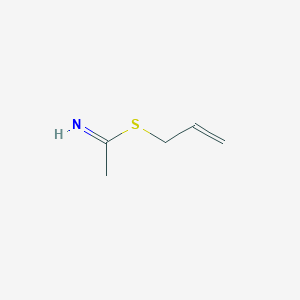
![{[1-(1-Methoxycyclohexyl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14396845.png)
